Nile blue chloride

Description

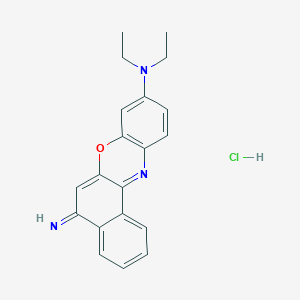

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O.ClH/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;/h5-12,21H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXOKQKTZJXHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3625-57-8 (sulfate), 53340-16-2 (perchlorate) | |

| Record name | Nile Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883834 | |

| Record name | 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green, blue, steel gray, or black powder; [Acros Organics MSDS] | |

| Record name | Nile Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2381-85-3 | |

| Record name | Nile Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nile Blue chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58RL8T2X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Principles of Nile Blue Chloride Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nile blue chloride, a synthetic oxazine (B8389632) dye, is a versatile and widely used stain in histology and cytology, primarily for the visualization and differentiation of intracellular lipids.[1][2] Its enduring utility in research, particularly in fields related to metabolic diseases and drug delivery systems, stems from its ability to distinguish between different lipid classes based on their chemical nature.[2][3] This technical guide delves into the core principles of this compound staining, providing detailed experimental protocols and quantitative data to empower researchers in their application of this valuable histochemical tool.

The Fundamental Staining Mechanism

Nile blue is a basic oxazine dye that imparts a blue color to cell nuclei and can be used with both live and fixed cells.[2] The core principle of its lipid-staining capability lies in its two active components: the blue oxazine form and the red oxazone form (Nile Red).[3][4] The oxazone is formed when Nile blue is boiled with dilute sulfuric acid, where an amino group is substituted by oxygen.[4]

These two components have different lipid affinities:

-

Nile Blue (Oxazine - Blue): This is the basic form of the dye. It is water-soluble and stains acidic cellular components, such as nuclei and acidic lipids (e.g., phospholipids (B1166683) and free fatty acids), blue.[2][3]

-

Nile Red (Oxazone - Red): This lysochrome is lipophilic and preferentially dissolves in neutral lipids (e.g., triglycerides and cholesteryl esters), staining them red or pink.[2][4]

Therefore, a Nile blue staining solution can simultaneously differentiate between acidic and neutral lipids within a cell or tissue sample.[2]

The staining process is a physicochemical interaction. The cationic Nile blue molecule electrostatically interacts with anionic components like nucleic acids and acidic lipids. In contrast, the non-ionic, lipophilic Nile Red partitions into the hydrophobic environment of neutral lipid droplets.

It is also a fluorescent dye, and its fluorescence properties are dependent on the local microenvironment.[5] This solvatochromic behavior, particularly of its derivative Nile Red, means the emission wavelength can shift based on the polarity of the solvent or the lipid environment it is in.[5]

Quantitative Data

For reproducible and accurate staining, understanding the physicochemical properties of this compound is crucial.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₀ClN₃O | [1] |

| Molecular Weight | 353.85 g/mol | [1] |

| C.I. Number | 51180 | [4] |

| Absorption Maximum (λmax) | 635-645 nm | [4] |

| Solubility | Water, Ethanol | [4] |

| Fluorescence Excitation | ~625 nm | [5] |

Experimental Protocols

General Histological Staining for Lipid Differentiation

This protocol is adapted for the general differentiation of neutral and acidic lipids in fixed tissue sections.

Materials:

-

Nile blue sulfate (B86663) solution (1% aqueous)

-

1% Acetic acid for differentiation

-

Formalin-fixed frozen or paraffin (B1166041) sections

-

Glycerol (B35011) or aqueous mounting medium

Procedure:

-

Fixation: Fix tissue in 10% neutral buffered formalin.

-

Sectioning: Prepare frozen or paraffin-embedded sections.

-

Hydration: Bring paraffin sections to water.

-

Staining: Immerse slides in a 1% aqueous solution of Nile blue sulfate for 20 minutes.[2]

-

Rinsing: Briefly rinse with distilled water.

-

Differentiation: Dip the slides in 1% acetic acid for 10-20 minutes, or until the desired color differentiation is achieved.[2] This step helps to remove excess blue staining from non-acidic components.

-

Washing: Wash thoroughly in running tap water for 1-2 hours.[2]

-

Mounting: Mount in glycerol or an aqueous mounting medium.

Expected Results:

-

Nuclei: Blue to dark blue

-

Acidic Lipids (e.g., phospholipids, free fatty acids): Blue[2]

-

Neutral Lipids (e.g., triglycerides): Pink to red[2]

Staining of Lipids in Cryosectioned Tissues for Fluorescence Microscopy

This protocol is optimized for visualizing lipids in unfixed cryosections using fluorescence microscopy.

Materials:

-

Nile Blue stock solution (in distilled water)

-

Nile Red stock solution (in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

VectaShield mounting medium with DAPI

Procedure:

-

Cryosectioning: Section unfixed tissues at an appropriate temperature (e.g., -15°C for heart, -30°C for adipose tissue).[5]

-

Air-Drying: Air-dry the sections for a maximum of 15 minutes at room temperature.[5] Extended drying can damage lipid morphology.

-

Fixation: Fix the tissues with 4% PFA in PBS for 10-15 minutes.[5] Crucially, avoid lipid-extracting fixatives like ethanol, methanol, or acetone.

-

Washing: Wash the sections with PBS.

-

Staining: Stain with a solution of 5 µM Nile Blue and 300 nM Nile Red in PBS for 10 minutes.[5]

-

Washing: Wash the sections with PBS.

-

Mounting: Mount with VectaShield containing DAPI.[5]

Expected Fluorescent Signal:

-

Nile Blue (unsaturated free fatty acids): Far-red channel (excited at ~625 nm)[5]

-

Nile Red (triglycerides, cholesterol): Orange-red channels (excited at 488 nm or 565 nm)[5]

-

DAPI (nuclei): Blue channel

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core principles and workflows associated with this compound staining.

Caption: Differential staining of cellular lipids by Nile blue components.

Caption: Workflow for general histological lipid staining.

Caption: Workflow for fluorescent lipid staining in cryosections.

References

Nile blue chloride mechanism of action in cells

An In-depth Technical Guide on the Core Mechanism of Action of Nile Blue Chloride in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound, also known as Nile Blue A, is a synthetic, fluorescent, and photostable organic dye belonging to the benzophenoxazine family.[1][2][3] It is widely utilized in histology and cell biology as a stain for various cellular components, including nuclei, lipids, and lysosomes.[4][5][6] The molecule exists as a cationic species and is often used as a chloride or sulfate (B86663) salt.[2] Its planar, conjugated ring system allows it to intercalate into or bind to hydrophobic environments such as lipid membranes.[2] Beyond its traditional use as a histological stain, this compound and its derivatives have emerged as potent photosensitizers for photodynamic therapy (PDT), fluorescent probes for cellular imaging, and agents for targeting specific organelles like mitochondria.[4][7] Its versatility stems from its photophysical properties, including a high fluorescence quantum yield, resistance to photobleaching, and sensitivity to the local microenvironment's polarity and pH.[1][2]

Subcellular Localization and Uptake

The efficacy and mechanism of action of this compound are intrinsically linked to its accumulation and localization within specific subcellular compartments. The primary sites of accumulation are lysosomes and mitochondria, with the localization being concentration-dependent.

Lysosomal Accumulation

At lower concentrations (typically in the nanomolar range), Nile Blue exhibits a punctate fluorescence pattern, primarily in the perinuclear region, which is characteristic of lysosomal localization.[8] This sequestration within lysosomes is thought to occur via an "ion-trapping" mechanism.[8] As a weakly basic amine, the uncharged form of Nile Blue can diffuse across cellular and lysosomal membranes. The acidic environment of the lysosome (pH 4.5-5.0) leads to the protonation of the dye, rendering it charged and unable to diffuse back across the membrane, thus trapping it within the organelle. Evidence supporting lysosomal localization includes:

-

Co-localization with lysosomal marker enzymes like acid phosphatase.[8]

-

Reduction in dye uptake and enhanced efflux upon treatment with agents that disrupt the lysosomal pH gradient.[8]

-

The uptake process is partially dependent on cellular energy, as inhibitors of oxidative phosphorylation can inhibit it.[8]

Mitochondrial Targeting

At higher concentrations (micromolar range), fluorescence from Nile Blue can also be observed in mitochondria and other cellular membranes.[8] More recent research has focused on developing cationic derivatives of Nile Blue that specifically target mitochondria.[7][9] These probes carry a permanent positive charge, which facilitates their accumulation within the mitochondria, driven by the negative mitochondrial membrane potential.[7][10] This targeted accumulation is crucial for its role in photodynamic therapy and for studying mitochondrial dynamics. Cationic Nile Blue probes have shown excellent mitochondrial permeability and specificity, with minimal background fluorescence from the cytoplasm.[7][9]

Mechanism of Action in Photodynamic Therapy (PDT)

Nile Blue and its derivatives are effective photosensitizers in PDT, a non-invasive therapeutic strategy for cancer. The core mechanism of NB-mediated PDT involves the generation of reactive oxygen species (ROS) upon light activation, which in turn induces cellular apoptosis.

Generation of Reactive Oxygen Species (ROS)

The fundamental principle of PDT involves a photosensitizer, light, and molecular oxygen.[11] When Nile Blue, accumulated within the cell, is irradiated with light of a suitable wavelength (typically in the red light spectrum, ~600-650 nm), it absorbs a photon and transitions to an excited singlet state.[11][12] It can then undergo intersystem crossing to a longer-lived triplet state.[11] This triplet-state photosensitizer can then react with molecular oxygen via two pathways:

-

Type I Reaction: Involves electron transfer to produce radical ions, which can further react to form ROS.

-

Type II Reaction: Involves energy transfer to ground-state molecular oxygen to generate highly reactive singlet oxygen (¹O₂).[11]

These ROS are highly cytotoxic and can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.[13]

Induction of Apoptosis

The primary mode of cell death induced by Nile Blue-mediated PDT is apoptosis.[12] Key events in this apoptotic cascade include:

-

Mitochondrial Membrane Depolarization: A critical event is the loss of mitochondrial membrane potential.[12]

-

Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol.[7]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including procaspase-3, which are the executioners of apoptosis.[13]

-

DNA Damage: Nile Blue has a high binding affinity for DNA, which is a significant target in cancer cells. Photo-induced electron transfer can lead to DNA damage.[12][14]

-

PARP Cleavage: Activated caspases cleave poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[13]

-

Morphological Changes: Cells undergoing apoptosis exhibit characteristic morphological changes, such as the formation of apoptotic bodies.[12]

The p38 mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in the apoptotic cascade induced by photosensitizers.[13]

This compound as a Fluorescent Probe

Beyond its therapeutic applications, Nile Blue is a versatile fluorescent probe for imaging various cellular components and processes.

-

Lipid Staining: It is used for the histological staining of lipids, differentiating between neutral lipids (triglycerides, cholesteryl esters), which stain pink/red, and acidic lipids (fatty acids, phospholipids), which stain blue.[4][5]

-

Nucleic Acid Staining: Nile Blue imparts a blue color to cell nuclei and can be used for staining nucleic acids in techniques like DNA electrophoresis without the need for UV trans-illumination.[4][15]

-

pH Sensing: The fluorescence of Nile Blue is sensitive to pH, making it a useful indicator for tracking pH changes in cellular compartments like lysosomes and the extracellular fluid of cancer cells.[1][16][17] Its fluorescence intensity is known to increase in acidic environments.[18]

-

Solvatochromism: Nile Blue exhibits solvatochromism, meaning its fluorescence emission spectrum is dependent on the polarity of the solvent.[2][5] This property allows it to probe the lipophilicity of its microenvironment within living cells. For instance, its fluorescence maximum is around 680 nm in the more "octanol-like" environment inside cells, compared to a red-shifted emission of ~700 nm in an aqueous "PBS-like" environment.[7][10]

Quantitative Data

The following tables summarize key quantitative data related to the cellular effects of this compound and its derivatives.

| Cell Line | Compound | IC50 Value | Light Dose | Incubation Time | Reference |

| HL-60 (Human Myeloid Leukemia) | Nile Blue | 12.5 µM | 0.84 J/cm² | 24 h | [12] |

| HeLa | CNB-PTX | 543 nM | N/A | 48 h | [7] |

| HeLa | NR-PTX | 145 nM | N/A | 48 h | [7] |

Table 1: Cytotoxicity of Nile Blue and its derivatives.

| Cell Line | Compound | Concentration | Parameter Measured | Observation | Reference |

| HL-60 | Nile Blue | 12.5 µM | Apoptosis | Induction of apoptosis | [12] |

| HL-60 | Nile Blue | 12.5 µM | Mitochondrial Membrane Potential | Depolarization | [12] |

| HL-60 | Nile Blue | 12.5 µM | ROS Production | Increased | [12] |

| Normal Human Fibroblasts | Nile Blue A | 0.1 µg/mL | Colony Formation | >95% reduction (dark toxicity) | [19] |

Table 2: Cellular effects of Nile Blue.

Experimental Protocols

Cell Culture and Viability Assay (HL-60 Cells)

-

Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified atmosphere.

-

Nile Blue Preparation: A stock solution of Nile Blue is prepared in DMSO and diluted to the desired concentrations in the culture medium.

-

Photodynamic Treatment: Cells are incubated with various concentrations of Nile Blue for a specified period (e.g., 24 hours). Subsequently, they are exposed to a light source (e.g., a diode laser at a specific wavelength and fluence).

-

Viability Assessment: Cell viability is determined using flow cytometry based on cell volume analysis, as colorimetric assays can be affected by the absorption spectrum of Nile Blue.[12]

Apoptosis and Cell Cycle Analysis

-

Apoptosis Detection: Apoptosis is quantified using an Annexin V-FITC Apoptosis Detection Kit. Cells are washed with PBS and resuspended in binding buffer, followed by staining with Annexin V-FITC and propidium (B1200493) iodide (PI). The samples are then analyzed by flow cytometry.[12]

-

Cell Cycle Analysis: Cells are fixed in cold 70% ethanol (B145695) and then stained with PI in the presence of RNase. The DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (subG1, G1, S, G2/M).[12]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

JC-1 Staining: The mitochondrial membrane potential is measured using the JC-1 fluorescent probe. Cells are incubated with JC-1, which selectively accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is determined by flow cytometry or fluorescence microscopy.[12]

Detection of Intracellular ROS

-

H2DCFDA Staining: Intracellular ROS levels are measured using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) probe. H₂DCFDA is a non-fluorescent compound that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) by intracellular ROS. Cells are incubated with H₂DCFDA, and the fluorescence intensity is measured by flow cytometry.[12]

Subcellular Localization using Fluorescence Microscopy

-

Cell Preparation: Cells are seeded on glass coverslips and allowed to adhere.

-

Dye Incubation: Cells are incubated with Nile Blue at the desired concentration and for the specified duration. For co-localization studies, specific organelle trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) are used.

-

Imaging: Live or fixed cells are imaged using a fluorescence microscope or a confocal laser scanning microscope with appropriate excitation and emission filters for Nile Blue and the organelle trackers.[7][8]

Signaling Pathways and Experimental Workflows

Nile Blue-Mediated Photodynamic Therapy Leading to Apoptosis

Caption: Signaling pathway of Nile Blue-mediated photodynamic therapy inducing apoptosis.

Experimental Workflow for Assessing NB-PDT Efficacy

Caption: Experimental workflow for evaluating the efficacy of Nile Blue-mediated PDT.

Subcellular Localization of Nile Blue

Caption: Mechanisms of Nile Blue accumulation in lysosomes and mitochondria.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. grokipedia.com [grokipedia.com]

- 3. dawnscientific.com [dawnscientific.com]

- 4. Nile blue - Wikipedia [en.wikipedia.org]

- 5. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 6. chemicalworlds.com [chemicalworlds.com]

- 7. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysosomal localization and mechanism of uptake of Nile blue photosensitizers in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-function relationships of Nile blue (EtNBS) derivatives as antimicrobial photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antileukemic potential of Nile blue-mediated photodynamic therapy on HL60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methylene blue-mediated photodynamic therapy enhances apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nile Blue A chloride | AAT Bioquest [aatbio.com]

- 16. This compound | CAS#:2381-85-3 | Chemsrc [chemsrc.com]

- 17. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nile Blue Chloride Staining in Histology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nile blue chloride is a versatile and historically significant phenoxazine (B87303) dye utilized in histology and cell biology for the differential staining of various cellular components, most notably lipids. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with this compound staining. It details the dye's mechanism of action, its utility in distinguishing between neutral and acidic lipids, and its application in fluorescence microscopy. Detailed experimental protocols for staining cryosections and fixed cells are provided, along with a summary of key quantitative parameters. Furthermore, this guide explores the role of Nile blue staining in the investigation of lipid metabolism and its associated pathologies, offering insights for researchers in cellular biology and drug development.

Introduction

Nile blue, also known as Nile blue A, is a synthetic, water-soluble, and fluorescent dye that has been a valuable tool in biological staining for over a century.[1] Its utility lies in its ability to impart distinct colors to different cellular components based on their chemical nature. In histological applications, Nile blue is primarily recognized for its capacity to differentiate between various lipid types and to stain cell nuclei.[2] This technical guide will focus on the chloride salt of Nile blue, detailing its staining properties and providing practical guidance for its use in a research setting.

Mechanism of Staining

This compound is a cationic dye that functions as a vital stain, meaning it can be used on both living and fixed cells.[2] Its staining mechanism is based on the principle of lysochromism, where the dye dissolves in the substance it stains, and also on electrostatic interactions. The versatility of Nile blue staining stems from its two key components in aqueous solution: the blue oxazine (B8389632) salt and the red oxazone, which is formed by the hydrolysis of the oxazine.[3]

-

Acidic Components (Blue): The blue cationic oxazine form of the dye has an affinity for acidic cellular components. It binds to negatively charged structures such as phospholipids (B1166683), free fatty acids, and nucleic acids (in the cell nucleus), staining them blue.[4][]

-

Neutral Lipids (Pink/Red): The red oxazone is a lysochrome, meaning it is a colored substance that is soluble in lipids. It preferentially dissolves in neutral lipids, such as triglycerides and cholesteryl esters, imparting a pink or red color to these structures.[4][]

This differential staining allows for the simultaneous visualization and distinction of different lipid classes within the same sample.

Applications in Histology and Cell Biology

This compound is a powerful tool for a variety of applications in biological research:

-

Lipid Histochemistry: Its primary application is the histochemical detection and differentiation of lipids in tissue sections and cultured cells.[6] This is particularly valuable in studies of lipid storage and metabolism.

-

Fluorescence Microscopy: Nile blue is a fluorescent dye, and its fluorescence is sensitive to the polarity of its microenvironment.[1][7] When localized in lipid-rich environments, it exhibits a characteristic yellow-gold fluorescence.[7][8] This property is exploited for the sensitive detection of lipid droplets in both normal and pathological conditions, such as lipid storage disorders and mitochondrial myopathies.[7]

-

Staining of Cell Nuclei: The blue oxazine component of the stain effectively colors cell nuclei, providing a useful counterstain for visualizing cellular morphology.[2]

-

Detection of Polyhydroxybutyrate (B1163853) Granules: In microbiology, Nile blue can be used to stain for the presence of polyhydroxybutyrate granules, which are intracellular carbon and energy storage compounds in various microorganisms.[9]

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound in histological staining.

Table 1: Spectral Properties of Nile Blue

| Property | Wavelength/Value | Solvent/Condition | Reference |

| Excitation Maximum | ~631-633 nm | 50% Ethanol | [10][11] |

| Emission Maximum | ~660-672 nm | Methanol, Water | [10][12] |

| Fluorescence in Lipids | Yellow-gold emission | Lipid droplets | [7][8] |

Table 2: Recommended Staining Parameters

| Parameter | Value | Application | Reference |

| Staining Concentration | 0.05% - 1% (w/v) | General histology | [3][13] |

| Staining Concentration (Fluorescence) | 5 µM | Cryosections | [2] |

| Incubation Time | 5 - 30 minutes | General histology | [3][14] |

| Differentiation | 1% Acetic Acid | To enhance color contrast | [3] |

Experimental Protocols

The following are detailed protocols for staining with this compound. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Staining of Lipids in Cryosections

This protocol is adapted for the fluorescent detection of lipids in unfixed cryosectioned tissues.[2]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in distilled water)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (optional, for post-fixation)

-

Anti-fade mounting medium

-

Gelatin-coated microscope slides

Procedure:

-

Sectioning: Cut frozen tissue sections at 5-10 µm using a cryostat and mount them on gelatin-coated slides.

-

Drying: Air dry the sections for a maximum of 15 minutes at room temperature.

-

Fixation (Optional): For improved morphological preservation, fix the sections with 4% PFA in PBS for 10-15 minutes. Crucially, avoid fixatives containing ethanol, methanol, or acetone (B3395972) as they will extract lipids.

-

Washing: Wash the sections three times with PBS.

-

Staining: Prepare a working solution of 5 µM Nile Blue in PBS. Cover the sections with the staining solution and incubate for 10 minutes at room temperature.

-

Washing: Wash the sections three times with PBS.

-

Mounting: Mount the coverslip using an anti-fade mounting medium.

-

Visualization: Image the sections using a fluorescence microscope. Excite at ~625 nm and detect the far-red emission for Nile Blue fluorescence in lipids.[2]

Staining of Neutral and Acidic Lipids in Fixed Sections (Brightfield)

This protocol is a classic method for differentiating neutral and acidic lipids using brightfield microscopy.[3]

Materials:

-

1% this compound aqueous solution

-

1% Acetic Acid

-

Aqueous mounting medium (e.g., Glycerol gelatin)

-

Formalin-fixed frozen sections

Procedure:

-

Sectioning: Cut formalin-fixed frozen sections and mount them on microscope slides.

-

Staining: Immerse the slides in a 1% aqueous solution of Nile blue for 5 minutes.

-

Differentiation: Transfer the slides to a 1% acetic acid solution for 30 seconds to 2 minutes, or until the desired color differentiation is achieved. This step helps to sharpen the contrast between the blue and red staining.

-

Washing: Wash the sections thoroughly in distilled water.

-

Mounting: Mount the coverslip using an aqueous mounting medium.

-

Visualization: Observe under a brightfield microscope. Neutral lipids will appear pink to red, while acidic lipids and nuclei will be stained blue.

Visualization of Workflows and Pathways

Experimental Workflow for Fluorescent Staining of Lipids in Cryosections

Caption: Workflow for fluorescent lipid staining in cryosections.

Logical Relationship of Nile Blue Staining Components

Caption: Differential staining mechanism of Nile blue.

Application in Lipid Metabolism and Disease Research

Nile blue staining is a valuable technique for investigating disorders of lipid metabolism and for assessing the effects of therapeutic interventions on lipid accumulation. By enabling the visualization and semi-quantification of lipid droplets, researchers can gain insights into cellular processes such as:

-

Steatosis: The abnormal accumulation of lipids within cells, a hallmark of conditions like non-alcoholic fatty liver disease (NAFLD). Nile blue can be used to visualize the extent of lipid accumulation in hepatocytes.

-

Lipid Storage Myopathies: A group of genetic disorders characterized by the excessive buildup of lipids in muscle tissue. Nile blue staining of muscle biopsies can aid in the diagnosis of these conditions by revealing the presence of abnormal lipid droplets.[7]

-

Atherosclerosis: The buildup of fats, cholesterol, and other substances in and on the artery walls. Nile blue can be used to identify lipid-laden foam cells in atherosclerotic plaques.

-

Drug-Induced Phospholipidosis: A condition where certain drugs lead to the accumulation of phospholipids within cells. The blue staining component of Nile blue can be indicative of this process.

While Nile blue staining provides a visual representation of the downstream effects of metabolic pathways, its results can be correlated with the activity of specific signaling pathways involved in lipid metabolism. For instance, increased lipid droplet formation visualized by Nile blue could be linked to the upregulation of pathways involved in fatty acid synthesis and triglyceride formation, or the downregulation of pathways involved in lipolysis and fatty acid oxidation. Further investigation using molecular techniques is often required to elucidate the specific signaling events responsible for the observed staining patterns.

Conclusion

This compound remains a cornerstone of histological staining, offering a simple, cost-effective, and informative method for the study of cellular lipids. Its ability to differentiate between lipid classes and its utility in both brightfield and fluorescence microscopy make it a versatile tool for researchers across various disciplines. From fundamental cell biology to the study of metabolic diseases and the development of new therapeutics, this compound continues to provide valuable insights into the complex world of cellular lipid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Application of nile blue and nile red, two fluorescent probes, for detection of lipid droplets in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid droplet quantification based on iterative image processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]

- 12. Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to Nile Blue Chloride: Fluorescence Spectrum and Properties

For Researchers, Scientists, and Drug Development Professionals

Nile Blue chloride (also known as Nile Blue A) is a highly fluorescent and photostable cationic dye belonging to the benzophenoxazine class.[1][2][3] Its distinct photophysical properties, including a strong fluorescence emission in the red region of the spectrum and sensitivity to the local environment, make it a valuable tool in various biological and chemical research applications.[4][5] This technical guide provides a comprehensive overview of the fluorescence spectrum, key properties, and experimental considerations for utilizing this compound.

Core Photophysical and Chemical Properties

This compound is characterized by its excellent solubility in aqueous media and ethanol, facilitating its application in biological staining and microscopy.[1][6] It is a synthetic, man-made dye derived from coal tar.[7] The molecule's structure features a diethylamino group, which acts as an electron donor, contributing to its charge transfer characteristics that are influenced by solvent polarity.[5] This solvatochromism is a key feature, with the dye appearing blue in more polar environments.[5]

| Property | Value | Solvent/Conditions | Reference |

| Molar Mass | 353.845 g/mol | N/A | [8] |

| Excitation Maximum (λex) | 627.5 nm - 638 nm | Ethanol, Water | [9][10][11] |

| Emission Maximum (λem) | 660 nm - 678 nm | Ethanol, Water | [6][12][13] |

| Molar Extinction Coefficient (ε) | ~76,800 cm⁻¹/M | Ethanol (at 627.5 nm) | [9] |

| Quantum Yield (ΦF) | 0.27 | Ethanol | [9][14] |

| 0.01 | Water | [15] | |

| Fluorescence Lifetime (τ) | 1.42 ns | Ethanol | [8] |

| Solubility | Soluble | Water, Ethanol | [1][7] |

Fluorescence Spectrum and Environmental Sensitivity

This compound exhibits a strong absorption and emission in the far-red region of the visible spectrum. Typically, its excitation maximum is around 631-634 nm, with an emission peak at approximately 660 nm.[10][12] However, these values are subject to change based on the solvent environment due to the dye's solvatochromic properties.[5] For instance, in ethanol, the absorption maximum is noted at 627.5 nm.[9]

The fluorescence quantum yield of this compound is significantly higher in nonpolar solvents.[8] In ethanol, the quantum yield is a robust 0.27, whereas in water, it drops to 0.01.[9][15] This sensitivity to environmental polarity makes it an effective probe for lipid membranes and other nonpolar microenvironments within cells.[8]

Experimental Protocols and Considerations

General Fluorescence Measurement

A standardized protocol for measuring the fluorescence of this compound involves careful sample preparation and instrument calibration.

Instrumentation:

-

Spectrofluorometer: A calibrated instrument such as a Spex FluoroMax or similar is required.[9]

-

Cuvettes: Use 1 cm pathlength quartz cells for accurate measurements.[9]

Sample Preparation:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO or ethanol.[16]

-

Working Solution: Dilute the stock solution in the desired experimental buffer or solvent to the final working concentration (e.g., 10⁻⁶ M).[4]

-

Absorbance Check: Ensure the absorbance of the sample at the excitation wavelength is less than 0.1 to prevent the inner-filter effect.[9]

Data Acquisition:

-

Excitation: Excite the sample at its absorption maximum in the specific solvent (e.g., ~634 nm).[16]

-

Emission Scan: Record the emission spectrum across a range that covers the expected emission peak (e.g., 640 nm to 750 nm).[16]

-

Corrections: Apply corrections for instrument-dependent wavelength sensitivity and subtract dark counts for an accurate emission spectrum.[9]

Staining of Poly-β-hydroxybutyrate (PHB) Granules

Nile Blue is utilized to visualize PHB granules in cells, which fluoresce brightly when stained.[8]

-

Staining Solution: Prepare a staining solution of Nile Blue A in ethanol.

-

Application: Apply the staining solution to a smear of cells on a microscope slide.

-

Incubation: Allow the stain to incubate with the cells.

-

Visualization: Observe the stained cells using an epifluorescence microscope with an excitation wavelength of approximately 450 nm. The PHB granules will exhibit a strong orange fluorescence.[8]

Applications in Research and Drug Development

The unique properties of this compound lend it to a variety of applications:

-

Histology: It is used as a stain for live or fixed cells, imparting a blue color to the cell nuclei.[8] It can also differentiate between neutral lipids (staining pink) and acidic lipids (staining blue).[8]

-

Fluorescence Microscopy: Its ability to stain lipid membranes makes it a valuable tool for visualizing cellular structures.[8]

-

pH Sensing: this compound can be used to construct ratiometric pH-sensitive probes, which are valuable for monitoring the pH of the extracellular fluid in environments such as tumors.[1][2]

-

Photodynamic Therapy: Derivatives of Nile Blue are being explored as potential photosensitizers in photodynamic therapy for malignant tumors due to their ability to aggregate in tumor cells.[8]

-

Nucleic Acid Binding: Studies have shown that Nile Blue A can bind to DNA, indicating its potential for applications involving nucleic acid detection.[15]

References

- 1. This compound | CAS#:2381-85-3 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nile Blue hydrochloride | C20H20ClN3O | CID 16938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. dawnscientific.com [dawnscientific.com]

- 8. Nile blue - Wikipedia [en.wikipedia.org]

- 9. Nile Blue [omlc.org]

- 10. Absorption [Nile Blue] | AAT Bioquest [aatbio.com]

- 11. 氯化尼罗兰 Dye content 85 % | Sigma-Aldrich [sigmaaldrich.com]

- 12. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. PhotochemCAD | Nile Blue [photochemcad.com]

- 15. Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Photostability of Nile Blue Chloride

For Researchers, Scientists, and Drug Development Professionals

Nile Blue chloride, a cationic phenoxazine (B87303) dye, is a widely utilized fluorescent probe in various scientific disciplines, including cell biology, pharmacology, and environmental science. Its utility stems from its strong fluorescence in the red region of the spectrum, sensitivity to environmental polarity, and notably, its robust photostability. This technical guide provides a comprehensive overview of the photostability of this compound, detailing its photochemical properties, degradation pathways, and the factors influencing its stability. The information is intended to assist researchers in optimizing its use in demanding applications such as fluorescence microscopy, single-molecule imaging, and as a photosensitizer in photodynamic therapy.

Photophysical Properties of this compound

This compound exhibits strong absorption and emission in the long-wavelength visible region, a desirable characteristic for minimizing autofluorescence from biological samples. Its photophysical properties are highly dependent on the solvent environment.

Table 1: Photophysical Properties of Nile Blue A in Different Solvents

| Solvent | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f_) | Reference |

| Ethanol (B145695) | 627.5 | ~670 | 67,000 | 0.27 | [1][2][3] |

| Methanol | 626.8 | ~665 | 76,800 | 0.27 | [4] |

| Water | 635 | 674 | - | 0.01 | [5][6] |

| Ethylene Glycol | - | - | - | 0.26 | [4] |

| 1,2-Dichloroethane | - | - | - | 0.50 | [5] |

Note: Nile Blue A is the most common form of Nile Blue, and its chloride salt is frequently used. The photophysical data are often reported for Nile Blue A without specifying the counter-ion, as it generally has a minor effect on the spectral properties in solution.

Understanding Photostability: Key Parameters

The photostability of a fluorophore is its ability to resist photochemical degradation upon exposure to light. Two key parameters are used to quantify this property:

-

Photobleaching Quantum Yield (Φ_b_): This represents the probability that an excited fluorophore will undergo a chemical reaction that leads to its permanent loss of fluorescence. A lower Φ_b_ indicates higher photostability.

-

Photobleaching Half-life (t_1/2_): This is the time required for the fluorescence intensity of a sample to decrease to 50% of its initial value under continuous illumination. A longer t_1/2_ signifies greater photostability.

Factors Influencing the Photostability of this compound

Several environmental and experimental factors can significantly impact the photostability of this compound.

-

Solvent Polarity: Nile Blue exhibits higher fluorescence quantum yields and potentially greater stability in nonpolar solvents.[8] In aqueous solutions, its fluorescence quantum yield is significantly lower, which may be associated with aggregation and increased susceptibility to degradation.[5][6]

-

Presence of Oxygen: Molecular oxygen is a critical factor in the photodegradation of many fluorescent dyes. In its excited triplet state, the dye can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the dye molecule, leading to its degradation. While this is a common pathway for many dyes, some studies on ionic dyes have surprisingly shown improved photostability in the presence of oxygen, suggesting a complex role where oxygen may also quench the photoactive triplet state.

-

Illumination Intensity: Higher light intensity leads to a faster rate of photobleaching as more photons are available to excite the dye molecules, increasing the probability of photochemical reactions.

-

pH of the Medium: The absorption and emission properties of Nile Blue are pH-dependent, and extreme pH values can affect its chemical stability and, consequently, its photostability.

Photodegradation Mechanisms

The photodegradation of this compound can proceed through several pathways, broadly categorized as photo-oxidation and photoreduction. While much of the detailed research has focused on photocatalytic degradation for environmental remediation, these studies provide insights into the potential chemical transformations of the dye.

Photo-oxidation

In the presence of oxygen and light, Nile Blue can undergo photo-oxidative degradation. The primary mechanism is believed to involve the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.

Caption: Simplified signaling pathway of Nile Blue photo-oxidation.

Studies on the photocatalytic degradation of Nile Blue have identified several intermediate and final degradation products. These studies suggest that the degradation process involves the cleavage of the aromatic rings and the breakdown of the chromophore structure, leading to smaller organic molecules and ultimately mineralization to CO₂, H₂O, and inorganic ions.[9][10]

Photoreduction

In the absence of oxygen or in the presence of reducing agents, Nile Blue can undergo photoreduction. This process involves the transfer of an electron to the excited dye molecule, leading to a radical anion that can then undergo further reactions.

Experimental Protocols for Assessing Photostability

Standardized protocols are essential for the accurate and reproducible measurement of fluorophore photostability. Below are detailed methodologies for determining the key photostability parameters.

Measurement of Photobleaching Half-life (t_1/2_)

This protocol outlines a common method for determining the photobleaching half-life using fluorescence microscopy.

Caption: Experimental workflow for measuring photobleaching half-life.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired solvent (e.g., ethanol or PBS) at a concentration suitable for fluorescence microscopy (e.g., 1 µM).

-

To prevent diffusion, immobilize the dye by preparing a thin film on a microscope slide or by embedding it in a polymer matrix (e.g., polyvinyl alcohol).

-

-

Microscopy and Image Acquisition:

-

Use a fluorescence microscope with a stable light source (e.g., a laser or an arc lamp with a neutral density filter).

-

Select the appropriate filter set for Nile Blue (Excitation: ~630 nm, Emission: ~670 nm).

-

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to maintain a constant illumination intensity throughout the experiment.

-

Acquire an initial image at time t=0.

-

Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

-

-

Data Analysis:

-

Using image analysis software (e.g., ImageJ), select a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by subtracting the mean intensity of a region without the dye.

-

Normalize the background-corrected intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (t_1/2_) is the time at which the fluorescence intensity drops to 50% of its initial value.

-

Measurement of Photobleaching Quantum Yield (Φ_b_)

The photobleaching quantum yield can be determined by measuring the rate of fluorescence decay under a known photon flux.

Methodology:

-

Sample Preparation:

-

Prepare an optically dilute solution of this compound in a cuvette with a known path length. The absorbance at the excitation wavelength should be low (typically < 0.1) to ensure uniform illumination.

-

-

Instrumentation:

-

Use a spectrofluorometer or a custom-built setup with a stable, monochromatic light source of known power.

-

A calibrated photodiode is required to measure the photon flux incident on the sample.

-

-

Measurement:

-

Measure the initial absorbance and fluorescence intensity of the sample.

-

Irradiate the sample with a constant, known photon flux for a defined period.

-

Measure the absorbance and fluorescence intensity again.

-

Repeat the irradiation and measurement steps to obtain a time course of fluorescence decay.

-

-

Calculation:

-

The photobleaching quantum yield (Φ_b_) can be calculated from the initial rate of fluorescence decay, the initial number of dye molecules, and the absorbed photon flux.

-

Conclusion

This compound is a valuable fluorescent dye with notable photostability, making it suitable for a wide range of applications in research and development. Its photostability is influenced by several factors, including the solvent environment and the presence of oxygen. While direct quantitative data on its photobleaching quantum yield and half-life are limited, the available information and studies on related derivatives confirm its robust nature. Understanding the principles of its photodegradation and the experimental protocols for assessing its stability will enable researchers to optimize its use and ensure the reliability of their experimental results. Further research is warranted to establish a comprehensive set of quantitative photostability parameters for this compound under various experimental conditions.

References

- 1. publications.iupac.org [publications.iupac.org]

- 2. PhotochemCAD | Nile Blue [photochemcad.com]

- 3. researchgate.net [researchgate.net]

- 4. Nile Blue [omlc.org]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Nile Blue Chloride for the Detection of Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Nile Blue chloride, a versatile phenoxazine (B87303) dye, for the detection and quantification of nucleic acids. This document details the core mechanisms of interaction, presents key quantitative data, and offers detailed experimental protocols for various applications, including in-solution assays, gel electrophoresis, and cellular imaging.

Introduction to this compound

This compound (also known as Nile Blue A) is a cationic dye historically used in histology for staining lipids.[1] However, its intrinsic fluorescence and ability to interact with nucleic acids have led to its adoption in molecular biology and related fields.[1][2] The dye's planar aromatic structure allows it to bind to DNA and RNA through various modes, resulting in changes to its photophysical properties that can be harnessed for detection and quantification.[1][3]

Mechanism of Interaction with Nucleic Acids

This compound interacts with double-stranded DNA (dsDNA) through a dual-mode mechanism involving both intercalation and groove binding.[1][2] At lower concentrations, it is suggested that Nile Blue binds to the minor groove of the DNA helix. As the concentration of the dye increases, it switches to an intercalation mode, inserting itself between the base pairs of the DNA.[1] This dual-site binding is a key feature of its interaction with DNA.

The interaction with RNA is less extensively studied, but evidence suggests an intercalation binding mode with double-stranded RNA (dsRNA), leading to the stacking of the dye between RNA duplexes.[4] The binding of Nile Blue to both DNA and RNA is primarily driven by hydrophobic effects and is favored by negative enthalpy changes.[1][4]

A significant consequence of this binding is the quenching of Nile Blue's intrinsic fluorescence.[2][3] This phenomenon, where the fluorescence intensity of the dye decreases upon binding to nucleic acids, forms the basis for many quantitative assays.[3] The quenching is attributed to a static mechanism, where a non-fluorescent complex is formed between the dye and the nucleic acid.[3]

Quantitative Data on Nile Blue-Nucleic Acid Interactions

The following tables summarize the key quantitative parameters governing the interaction of this compound with DNA and RNA, compiled from various spectroscopic and calorimetric studies.

Table 1: Spectral Properties of this compound in the Presence of Nucleic Acids

| Parameter | Free Nile Blue | Nile Blue with dsDNA | Nile Blue with dsRNA | Reference(s) |

| Absorption Maximum (λmax) | ~631-635 nm | Red-shifted (bathochromic) | Red-shifted | [1][5][6] |

| Emission Maximum (λem) | ~660-672 nm | Quenched | Quenched | [1][6][7] |

Table 2: Binding Constants and Stoichiometry

| Nucleic Acid | Binding Constant (Ka, M-1) | Binding Site Size (n, base pairs) | Reference(s) |

| Calf Thymus DNA (dsDNA) | 1.71 x 105 - 6.7 x 106 | ~3 | [1][3][8] |

| poly(A·U) (dsRNA) | Noticeably higher than poly(I·C) | 0.47 (dye molecules per base pair) | [4] |

| poly(I·C) (dsRNA) | Lower than poly(A·U) | 1.0 (dye molecules per base pair) | [4] |

Table 3: Thermodynamic Parameters of Interaction

| Nucleic Acid | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Driving Force | Reference(s) |

| Calf Thymus DNA (dsDNA) | -2.16 | 18.90 | -7.73 | Enthalpy and Entropy | [2] |

| dsRNA | Negative | - | - | Primarily Hydrophobic Effect | [4] |

Table 4: Fluorescence Quenching Parameters

| Parameter | Value (with dsDNA) | Reference(s) |

| Stern-Volmer Constant (Ksv) | 0.141 x 106 M-1 | [1] |

| Quantum Yield (Φ) | Decreases upon binding | [1] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Dual-mode binding of Nile Blue with dsDNA.

Caption: Fluorescence quenching mechanism of Nile Blue.

References

- 1. Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Interaction of a novel red-region fluorescent probe, Nile blue, with DNA and its application to nucleic acids assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Absorption [Nile Blue] | AAT Bioquest [aatbio.com]

- 6. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Nile Blue: A Red-Emissive Fluorescent Dye That Displays Differential Self-Assembly and Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Nile Blue Chloride: A Comprehensive Technical Guide for Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Nile Blue Chloride, a synthetic, water-soluble, and fluorescent phenoxazine (B87303) dye, stands as a versatile and indispensable tool in a multitude of biological and biomedical research applications. Its unique chemical properties allow for the differential staining of cellular components, making it particularly valuable for the visualization and analysis of lipids and nucleic acids. This in-depth technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and insights into its mechanism of action, empowering researchers to effectively integrate this dye into their workflows.

Core Properties and Specifications

This compound (also known as Nile Blue A) is characterized by its distinct chemical structure and physicochemical properties that underpin its utility as a biological stain. A summary of its key specifications is presented below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₀ClN₃O | [1][2] |

| Molecular Weight | 353.85 g/mol | [1][3] |

| CAS Number | 2381-85-3 | [1] |

| Appearance | Dark green to dark blue or purple powder | [4] |

| Solubility | Soluble in water and ethanol. | [3][5] |

| Storage | Room temperature, protected from light. | [3] |

Spectroscopic and Fluorescence Characteristics

This compound exhibits environment-sensitive fluorescence, a property that is central to its application in fluorescence microscopy and other fluorescence-based analytical techniques. Its absorption and emission maxima, as well as its quantum yield and fluorescence lifetime, are influenced by the polarity of the surrounding medium.

| Solvent | Excitation Max (λex) | Emission Max (λem) | Molar Absorptivity (ε) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference |

| Ethanol | 628-640 nm | ~660 nm | 76,800 cm⁻¹/M at 627.5 nm | 0.27 | 1.42 ns | [1][4][6][7] |

| Methanol | ~633 nm | ~660 nm | 76,800 cm⁻¹/M at 626.8 nm | 0.27 | - | [5][8] |

| Water | - | ~672 nm | - | 0.01 | - | [9] |

| Ethylene Glycol | - | - | - | 0.26 | - | [8] |

Staining Mechanism and Applications

This compound's utility as a biological stain stems from its cationic and lipophilic nature. This dual characteristic allows it to readily penetrate cell membranes and interact with various cellular components, primarily lipids and nucleic acids.

The staining mechanism involves the differential partitioning of the dye based on the chemical nature of the subcellular structures. This compound stains acidic cellular components, such as fatty acids, phospholipids, and nucleic acids, a distinct blue color. In contrast, it imparts a pink or red color to neutral lipids, including triglycerides and cholesteryl esters.[1][3] This differential staining is invaluable for distinguishing between different lipid classes within cells and tissues.

This property is a result of two processes: the binding of the basic Nile Blue to fatty acids to form a soap, and the dissolution of its oxazone form, Nile Red (which is often present as an impurity or can be formed by hydrolysis), into neutral lipid droplets.[10]

Key Applications:

-

Lipid Droplet Visualization: A primary application of this compound is the fluorescent staining of intracellular lipid droplets in both live and fixed cells.[6][11]

-

Histology and Cytology: It is widely used in histological preparations to differentiate between various cellular and tissue components.[1][12]

-

Detection of Polyhydroxyalkanoates (PHB): this compound is an effective fluorescent stain for identifying PHB granules in bacteria.[1][13][14]

-

Vital Staining: Its ability to penetrate living cells with low cytotoxicity makes it suitable for vital staining applications.[1][15]

-

Flow Cytometry: The fluorescent properties of this compound allow for its use in flow cytometry to analyze lipid content in cell populations.[16]

-

Drug Development: In drug development, it can be used to study lipid metabolism and the cellular uptake of lipophilic drug candidates. Derivatives of Nile Blue have also been investigated as photosensitizers in photodynamic therapy.[11][17]

Experimental Protocols

Preparation of Staining Solutions

Stock Solution (1 mg/mL):

-

Weigh out 10 mg of this compound powder.

-

Dissolve in 10 mL of distilled water or ethanol.

-

Mix thoroughly until fully dissolved. Mild heating may be required.

-

Store the stock solution at 4°C, protected from light. The solution is stable for several months.[18]

Working Solution: Dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) in an appropriate buffer (e.g., Phosphate-Buffered Saline - PBS) immediately before use.

Staining Protocol for Lipids in Cultured Cells (Fluorescence Microscopy)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Caption: Workflow for staining lipids in cultured cells with this compound.

Methodology:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Washing: Gently wash the cells twice with PBS to remove any residual growth medium.

-

Fixation (Optional): For fixed-cell imaging, incubate the cells with a 4% paraformaldehyde solution in PBS for 10-15 minutes at room temperature.[19] Following fixation, wash the cells three times with PBS. Avoid using alcohol-based fixatives as they can extract lipids.[19]

-

Staining: Incubate the live or fixed cells with the this compound working solution (a typical starting concentration is 5 µM) for 10 minutes at room temperature, protected from light.[19]

-

Washing: Wash the cells twice with PBS to remove excess stain.

-

Mounting: Mount the coverslip onto a microscope slide using an aqueous mounting medium. For live-cell imaging, observe the cells immediately in PBS.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters. For neutral lipids (pink/red fluorescence), use an excitation wavelength around 515-560 nm and an emission filter above 590 nm. For acidic components and nuclei (blue fluorescence), use an excitation wavelength around 633 nm and an emission filter around 660 nm.[6][16]

Histological Staining of Lipids in Frozen Tissue Sections

This protocol is adapted for the staining of lipids in cryosectioned tissues.

Caption: Workflow for histological staining of lipids in frozen tissue sections.

Methodology:

-

Sectioning: Prepare frozen sections (5-10 µm thick) of unfixed tissue using a cryostat.

-

Drying: Air-dry the sections on microscope slides for a maximum of 15 minutes.[19]

-

Staining: Immerse the slides in a 1% (w/v) aqueous solution of this compound for 20 minutes.[1]

-

Rinsing: Briefly rinse the slides with distilled water.

-

Differentiation: Dip the slides in 1% acetic acid for 10-20 minutes, or until the desired color differentiation is achieved (neutral lipids pink, acidic components blue).[1]

-

Washing: Thoroughly rinse the slides in several changes of distilled water for an extended period (e.g., 1-2 hours) to remove all traces of acid.[1]

-

Mounting: Remove excess water and mount the sections in an aqueous mounting medium such as glycerol gelatin.

-

Observation: Examine the stained sections under a light or fluorescence microscope.

Staining Interpretation and Logical Relationships

The differential staining observed with this compound can be summarized by the following logical relationships, which are crucial for accurate interpretation of results.

Caption: Logical relationships in this compound differential staining.

Safety and Handling

This compound is a chemical substance and should be handled with appropriate laboratory safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the powder and solutions.[3][16]

-

Inhalation: Avoid inhaling the powder. Work in a well-ventilated area or use a fume hood when handling the solid form.

-

Contact: In case of skin or eye contact, rinse immediately and thoroughly with water.[2]

-

Disposal: Dispose of the chemical and its solutions in accordance with local regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[2][4][12][17]

References

- 1. Nile blue - Wikipedia [en.wikipedia.org]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. This compound Dye content 85 2381-85-3 [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. High-Throughput Screen for Poly-3-Hydroxybutyrate in Escherichia coli and Synechocystis sp. Strain PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Nile Blue [omlc.org]

- 8. Nile Blue [omlc.org]

- 9. Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nile Blue A chloride | AAT Bioquest [aatbio.com]

- 12. echemi.com [echemi.com]

- 13. Nile blue A as a fluorescent stain for poly-beta-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nile blue A as a fluorescent stain for poly-beta-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. FluoroFinder [app.fluorofinder.com]

- 17. carlroth.com [carlroth.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

Nile Blue Chloride: A Versatile Probe in Cell Biology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nile Blue chloride, a synthetic, water-soluble, and fluorescent dye belonging to the oxazine (B8389632) group, has emerged as a valuable tool in cell biology research.[1] Its utility spans a wide range of applications, from the visualization of cellular structures to more complex analyses of cellular processes and potential therapeutic applications. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key mechanisms.

Core Applications in Cellular Analysis

This compound's primary applications in cell biology stem from its fluorescent properties and its ability to interact with specific cellular components. It is widely recognized for its use in:

-

Lipid Droplet Staining: this compound is extensively used to stain and visualize intracellular lipid droplets, which are dynamic organelles involved in lipid storage and metabolism.[2] It is a lipophilic stain that exhibits fluorescence in lipid-rich environments.[3]

-

Nuclear Staining: The dye can also impart a blue color to cell nuclei, making it useful for visualizing nuclear morphology and in DNA electrophoresis.[4]

-

Cell Viability and Cytotoxicity Assays: While it can be used to stain living cells, some studies have investigated its cytotoxic effects, particularly in the context of photodynamic therapy.[5]

-

Photodynamic Therapy (PDT): As a photosensitizer, this compound can be activated by light to generate reactive oxygen species (ROS), leading to localized cellular damage. This property is being explored for cancer treatment.[6][7]

-

pH Sensing: The fluorescence of Nile Blue derivatives can be sensitive to pH, allowing for the development of ratiometric probes to monitor pH changes in the cellular microenvironment.[2][8][9]

-

Mitochondrial Imaging: Cationic derivatives of Nile Blue have been developed for super-resolution imaging and specific targeting of mitochondria.[10]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to the use of this compound in cell biology research.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) | Solvent/Condition | Reference |

| Excitation Maximum | 631 | - | [1][4] |

| 633 | - | [11] | |

| 628 | - | [11] | |

| 638 | - | [12] | |

| 500 | Ethanol | [13] | |

| Emission Maximum | 660 | - | [1][4][11] |

| Absorption Maximum | 634 | Chloride | [1] |

| 627.5 | - | [13] |

Table 2: Cytotoxicity of Nile Blue Derivatives

| Compound | Cell Line | IC50 Value | Assay Duration | Reference |

| NR-PTX | - | 145 nM | 48 hours | [10] |

| CNB-PTX | - | 543 nM | 48 hours | [10] |

Key Experimental Protocols

This section provides detailed methodologies for some of the most common applications of this compound.

Protocol 1: Staining of Lipid Droplets in Cryosectioned Tissues

This protocol is adapted for the visualization of lipids in frozen tissue sections.[3]

Materials:

-

4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

-

This compound stock solution (e.g., in distilled water)

-

Nile Red stock solution (e.g., in DMSO)

-

PBS

-

Mounting medium (e.g., VectaShield with DAPI)

Procedure:

-

Tissue Fixation: Fix cryosectioned tissues with 4% PFA in PBS for 10-15 minutes. It is crucial to avoid fixatives that extract lipids, such as ethanol, methanol, and acetone.

-

Washing: Wash the sections with PBS to remove the fixative.

-

Staining: Prepare a working solution of Nile Blue (e.g., 5 µM) and Nile Red (e.g., 300 nM) in PBS. Incubate the sections in the staining solution for 10 minutes.

-

Washing: Wash the sections with PBS to remove excess stain.

-

Mounting: Mount the stained sections with a suitable mounting medium containing a nuclear counterstain like DAPI.

-

Imaging: Image the sections using a fluorescence microscope. Nile Blue fluorescence is typically detected in the far-red channels (excitation around 625 nm), while Nile Red is observed in the orange-red channels.

Protocol 2: Live Cell Staining of Lipid Droplets

This protocol is for staining lipid droplets in living cells.

Materials:

-

This compound stock solution

-

Cell culture medium

-

Live-cell imaging buffer (e.g., HBSS)

Procedure:

-

Cell Culture: Culture cells to the desired confluency in a suitable imaging dish or plate.

-

Staining Solution Preparation: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µg/mL; optimization may be required).

-

Staining: Remove the existing culture medium and add the Nile Blue-containing medium to the cells. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

Washing: Gently wash the cells with pre-warmed live-cell imaging buffer to remove unbound dye.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped for live-cell imaging.

Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental workflows involving this compound.

Photodynamic Therapy (PDT) Mechanism

Experimental Workflow for Lipid Droplet Staining and Quantification

Logical Relationship in Ratiometric pH Sensing

Concluding Remarks

This compound is a robust and versatile dye with significant utility in cell biology. Its applications are continually expanding, particularly with the development of new derivatives for more specific cellular targeting and sensing capabilities. This guide provides a foundational understanding of its core applications and methodologies. Researchers are encouraged to optimize the provided protocols for their specific cell types and experimental conditions to achieve the best results. As with any fluorescent probe, careful consideration of potential cytotoxicity and phototoxicity is essential for accurate data interpretation, especially in live-cell imaging experiments.

References

- 1. Absorption [Nile Blue] | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 4. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]

- 5. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antileukemic potential of Nile blue-mediated photodynamic therapy on HL60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nile Blue-based nanosized pH sensors for simultaneous far-red and near-infrared live bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. 氯化尼罗兰 Dye content 85 % | Sigma-Aldrich [sigmaaldrich.com]

- 13. Nile Blue [omlc.org]

The Discovery and Histological Application of Nile Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract